molecular formula C14H24N2O2 B1463917 Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol CAS No. 64119-88-6

Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol

Cat. No. B1463917
CAS RN: 64119-88-6
M. Wt: 252.35 g/mol
InChI Key: ALXQRXRWBCQWQX-UHFFFAOYSA-N
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Description

“Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol” is a chemical compound with the CAS Number: 64119-88-6 . Its molecular weight is 252.36 and its IUPAC name is (2,6-dimethyloctahydro-3,8:4,7-dimethano-2,6-naphthyridine-4,8-diyl)dimethanol . The compound is stored at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24N2O2/c1-15-5-9-10-6-16(2)12-4-13(10,7-17)11(15)3-14(9,12)8-18/h9-12,17-18H,3-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.

It is stored at a temperature of 2-8°C . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Polymer Synthesis

The synthesis of new aromatic polyesters incorporating cardo decahydronaphthalene groups demonstrates the utility of related compounds in polymer science. These polyesters exhibit good solubility in various organic solvents, can be cast into films, and show high thermal stability and amorphous nature, indicating potential applications in high-performance materials (Honkhambe et al., 2010).

Catalysis

The homogeneous perdehydrogenation and perhydrogenation of fused bicyclic N-heterocycles catalyzed by iridium complexes, involving Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol derivatives, highlight the compound's role in catalytic processes. This work illustrates the reversible conversion of saturated and aromatic naphthyridines, contributing to the field of catalysis and hydrogen storage technologies (Fujita et al., 2014).

Photoluminescent Materials

Research on Zinc(II) complexes with 1,8-naphthyridine-based ligands reveals the potential of Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol derivatives in developing photoluminescent materials. These complexes exhibit blue luminescence, which could be leveraged in the design of luminescent probes or materials for optical applications (Chen et al., 2008).

Chemical Synthesis and Drug Interaction Studies

A study on the synthesis, crystal structure, and density functional theory analysis of a zinc(II) complex involving pyridine-2,6-dicarboxylic acid ligands indicates the compound's role in coordination chemistry and its interactions with pharmaceuticals like amoxicillin. This suggests applications in medicinal chemistry and drug development (Tella et al., 2019).

Supramolecular Chemistry

Investigations into supramolecular assemblies from derivatives of Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol with carboxylic acids emphasize the compound's utility in forming complex structures through hydrogen bonding and other non-covalent interactions. Such studies lay the groundwork for the development of molecular recognition systems, sensors, and self-assembling materials (Ding et al., 2017).

Safety And Hazards

The compound has a hazard statement H302, which means it is harmful if swallowed . The safety precautions include P301+P312+P330, which mean if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

properties

IUPAC Name

[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-15-5-9-10-6-16(2)12-4-13(10,7-17)11(15)3-14(9,12)8-18/h9-12,17-18H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXQRXRWBCQWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C3CN(C4C2(CC1C3(C4)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705304
Record name (2,6-Dimethyloctahydro-3,8:4,7-dimethano-2,6-naphthyridine-4,8-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol

CAS RN

64119-88-6
Record name (2,6-Dimethyloctahydro-3,8:4,7-dimethano-2,6-naphthyridine-4,8-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol
Reactant of Route 2
Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol
Reactant of Route 3
Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol
Reactant of Route 4
Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol
Reactant of Route 5
Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol
Reactant of Route 6
Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol

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